1-Acetyl-5-aminoindolin-2-one

描述

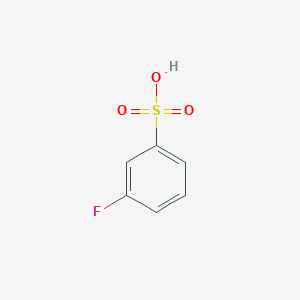

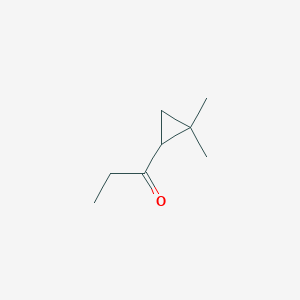

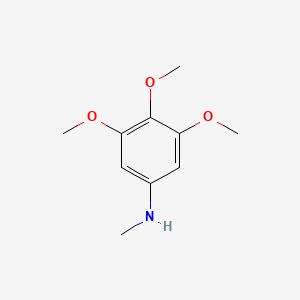

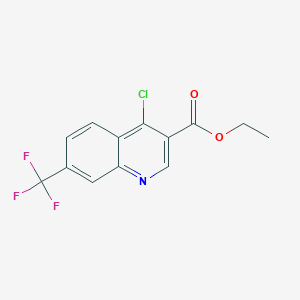

1-Acetyl-5-aminoindolin-2-one is a chemical compound that is part of the indole family, which is a group of compounds known for their complexity and presence in various natural products and pharmaceuticals. The compound itself is derived from indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. The specific substitutions on the indoline core, such as the acetyl group at the first position and the amino group at the fifth position, define its unique chemical behavior and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 1-Acetyl-5-aminoindolin-2-one involves nucleophilic substitution reactions. For instance, the chlorine atom in position 2 of 1-acetyl-2-chloro-3-iminoindoline hydrochloride can be substituted with secondary amines and thiophenol to yield 2-substituted 3-aminoindoles or 3-acetylaminoindoles. These products can also be obtained from 1-acetyl-3-indolinone through a process of bromination followed by treatment with secondary amines .

Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-aminoindolin-2-one is characterized by the presence of an acetyl group and an amino group attached to the indoline skeleton. The specific positions of these substituents are crucial for the compound's reactivity. The acetyl group, being an electron-withdrawing group, can influence the electron density of the indoline ring and affect its reactivity towards nucleophiles and electrophiles.

Chemical Reactions Analysis

1-Acetyl-5-aminoindolin-2-one and its derivatives participate in various chemical reactions, primarily nucleophilic substitution. The reactivity of the chlorine atom in the related compound 1-acetyl-2-chloro-3-iminoindoline hydrochloride towards nucleophiles like secondary amines and thiophenol indicates a potential for a wide range of substitution reactions that can lead to a variety of 2-substituted indole derivatives . Additionally, the rearrangement of 1-acetylindoxyl oxime to form 1-acetyl-2-chloro-3-iminoindoline hydrochloride suggests that the compound can undergo structural changes under certain conditions, which can be exploited in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Acetyl-5-aminoindolin-2-one are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, indole derivatives exhibit moderate to high melting points and may exist in crystalline forms. Their solubility can vary depending on the nature of the substituents and the solvent. The presence of the acetyl group can increase the compound's reactivity in acylation reactions, while the amino group can engage in hydrogen bonding and other interactions, affecting the compound's boiling point, solubility, and stability.

科学研究应用

Synthesis and Chemical Transformations

1-Acetyl-5-aminoindolin-2-one serves as a precursor in chemical synthesis, showcasing its utility in forming complex heterocyclic compounds. The rearrangement of 1-acetylindoxyl oxime, when treated with hydrogen chloride in acetic acid, results in the formation of 1-acetyl-2-chloro-3-iminoindoline hydrochloride. Further hydrolysis and acylation of this compound have been studied, revealing its versatility in chemical transformations and reactions with N- and S-nucleophiles (Velezheva & Ryabova, 1990).

Catalytic Applications

The Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water represents a novel approach. This process, facilitated by Rh(III) catalysis, involves aryl C-H activation, displaying broad substituent scope and proceeding efficiently in water without the need for external oxidants. It highlights the compound's role in facilitating environmentally friendly and sustainable chemical synthesis methods (Liang et al., 2014).

Antineoplastic Agent Development

Research into derivatives of 1-acetyl-5-aminoindolin-2-one, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, has indicated potent inhibitory effects on ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis. This inhibition correlates with significant antineoplastic activity against various murine neoplasms, suggesting potential in cancer treatment research. The findings underscore the importance of structural modifications for enhancing therapeutic efficacy and metabolic stability (Agrawal et al., 1977).

Acetylation Reactions and Drug Synthesis

The acetylation of 2-amino-2-oxazolines, leading to compounds exhibiting heterocyclic rings, highlights the functional versatility of acetylated derivatives in pharmacological applications. This research contributes to our understanding of chemical processes relevant to drug development and the synthesis of pharmacologically active compounds (Forfar, Jarry, & Leger, 1997).

属性

IUPAC Name |

1-acetyl-5-amino-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWJICZQKSALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-aminoindolin-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)